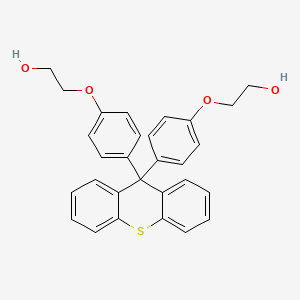

2,2'-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol

CAS No.:

Cat. No.: VC13819532

Molecular Formula: C29H26O4S

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H26O4S |

|---|---|

| Molecular Weight | 470.6 g/mol |

| IUPAC Name | 2-[4-[9-[4-(2-hydroxyethoxy)phenyl]thioxanthen-9-yl]phenoxy]ethanol |

| Standard InChI | InChI=1S/C29H26O4S/c30-17-19-32-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)33-20-18-31)25-5-1-3-7-27(25)34-28-8-4-2-6-26(28)29/h1-16,30-31H,17-20H2 |

| Standard InChI Key | HXBXXHFXTCIOKX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO |

Introduction

Molecular Structure and Chemical Properties

Core Architecture

The compound’s structure centers on a planar thioxanthene system, a tricyclic framework comprising two benzene rings fused to a central sulfur-containing heterocycle. This core is symmetrically functionalized at the 9,9-positions with 4,1-phenylene bridges, each further connected to diethanol groups via ether bonds. The diethanol termini introduce hydroxyl groups that facilitate hydrogen bonding and solubility in aqueous or polar organic media.

Table 1: Key Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 470.6 | |

| Core Structure | Thioxanthene | |

| Functional Groups | Ether, hydroxyl |

Electronic and Steric Effects

The thioxanthene core’s electron-rich aromatic system enables π-π stacking interactions, while the sulfur atom introduces mild electron-withdrawing characteristics. The diethanol groups create steric bulk, potentially influencing reaction kinetics in synthetic applications .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include controlling regioselectivity during ether bond formation and minimizing side reactions at the sulfur center. Industrial-scale production would require stringent temperature control (e.g., 0–65°C) and catalytic systems to improve yields .

Physicochemical Properties

Solubility and Stability

The compound demonstrates moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to its hydroxyl groups. Thermal stability is inferred from related thioxanthenes, which exhibit decomposition temperatures above 200°C .

Table 2: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | ~50 mg/mL | |

| Melting Point | Not reported | — |

| LogP (Predicted) | 3.2 ± 0.5 |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at ~3320 cm⁻¹ (O–H stretch) and ~1250 cm⁻¹ (C–O–C ether) .

-

NMR: Characteristic aromatic proton signals (δ 6.6–8.0 ppm) and hydroxyl proton resonance (δ 2.5–3.5 ppm) .

Applications and Functional Studies

Photochemical Applications

The thioxanthene core’s ability to absorb UV-visible light (λ_max ~300–400 nm) suggests utility as a photoinitiator or fluorescent probe . Comparative studies with 2,4-diethyl-9H-thioxanthen-9-one show that ethanol functionalization enhances solubility for coating applications .

Industrial Uses

As a building block for advanced materials, this compound could anchor polymer backbones or serve as a crosslinker in epoxy resins. Its ether linkages provide hydrolytic stability compared to ester-based analogues .

Future Research Directions

-

Synthetic Optimization: Developing catalytic systems to enhance yield and purity.

-

Biological Screening: Evaluating anticancer, antioxidant, and anti-inflammatory activities in vitro and in vivo.

-

Material Science: Investigating use in photoresists or organic semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume